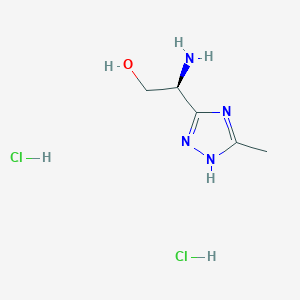

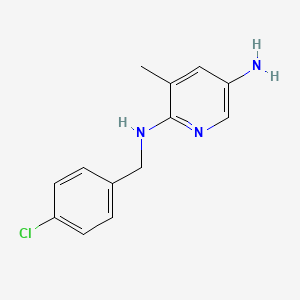

N2-(4-Chlorobenzyl)-3-methylpyridine-2,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

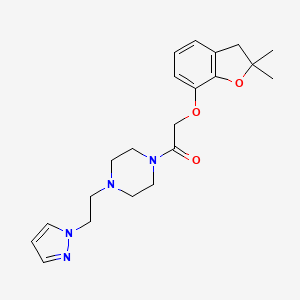

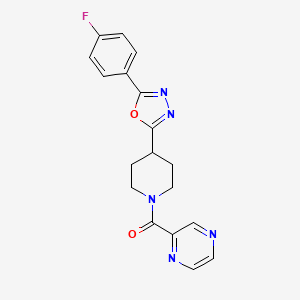

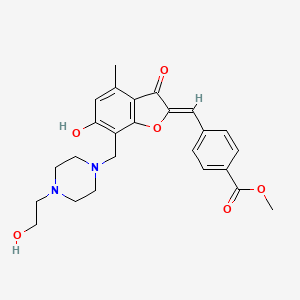

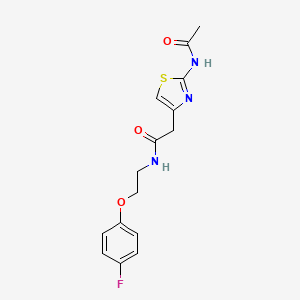

“N2-(4-Chlorobenzyl)-3-methylpyridine-2,5-diamine” seems to be a complex organic compound. It likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a benzyl group, which is a phenyl ring attached to a methylene group . The “4-Chlorobenzyl” indicates that a chlorine atom is attached to the benzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the benzyl group, and the attachment of the chlorine atom . The exact synthesis process would depend on the specific reactions used and the order in which the groups are attached .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the benzyl group would likely form the core of the molecule, with the chlorine atom and the additional amine groups attached at specific positions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and the reactants present. For example, the chlorine atom might be replaced by a different group in a nucleophilic substitution reaction . The compound could also participate in reactions involving the pyridine ring or the benzyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación

Metallo-Helicate Hosts for Anionic Guests

The study by Goetz and Kruger (2006) explores the formation of dinuclear triple helicate complexes through the condensation of rigid aromatic diamines, including structures similar to N2-(4-Chlorobenzyl)-3-methylpyridine-2,5-diamine. These complexes exhibit unique binding properties for anionic guests within their intrahelical cavity, facilitated by amide hydrogen atoms. This finding highlights the potential of such compounds in creating selective hosts for anionic species, offering insights into their application in molecular recognition and sensing technologies Goetz & Kruger, 2006.

π-Stacking Induced Complexes

Wang et al. (2008) report on the formation of π-stacking induced complexes featuring a Z-shape motif, facilitated by the interaction between electron-rich arene diamines and electron-deficient aromatic N-heterocycles. Although not directly involving this compound, this study underscores the importance of structural complementarity in the design of complex molecular architectures. Such insights could guide the development of novel materials and catalysts based on the specific structural features of diamines Wang et al., 2008.

Synthesis of DNA Bis-intercalating Agents

Moloney, Kelly, and Mack (2001) investigate methods for synthesizing compounds with DNA bis-intercalating properties, highlighting the role of diamines as intermediates in the development of potent molecular agents. This research could be pertinent to understanding how modifications to the this compound structure could affect its intercalating abilities, potentially impacting its applications in biomedicine and pharmacology Moloney, Kelly, & Mack, 2001.

Catalytic Diamination of Olefins

Zhu et al. (2014) discuss the Pd(0)- and Cu(I)-catalyzed diaminations of olefins, utilizing diamine structures for the synthesis of vicinal diamines. This study provides valuable information on the catalytic potential of diamines in organic synthesis, especially in reactions involving N–N bond activation. The findings suggest avenues for leveraging compounds like this compound in catalytic processes to achieve specific organic transformations Zhu et al., 2014.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-N-[(4-chlorophenyl)methyl]-3-methylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3/c1-9-6-12(15)8-17-13(9)16-7-10-2-4-11(14)5-3-10/h2-6,8H,7,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRWOZMSAZEQDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1NCC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2728178.png)

![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1H-indole](/img/structure/B2728179.png)

![1-(4-Bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2728182.png)